molecular formula C10H11BrClF3N2 B1525725 (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-butyl-amine CAS No. 1089330-46-0

(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-butyl-amine

Cat. No. B1525725
CAS RN: 1089330-46-0
M. Wt: 331.56 g/mol
InChI Key: DYKCGBXLWXFTLZ-UHFFFAOYSA-N
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Description

(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-butyl-amine, also known as BCTP, is a novel organic compound that has been the subject of numerous scientific studies in the past few years. BCTP has been found to have a wide range of applications in both chemistry and biology, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Catalyzed Amination Reactions

  • Selective Amination : The compound has been used in selective amination reactions. For instance, 5-bromo-2-chloropyridine, a related compound, catalyzed by a palladium-Xantphos complex, predominantly yields a 5-amino-2-chloropyridine product in high isolated yield and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).

Synthesis of Novel Derivatives

  • Pyridine-Based Derivatives Synthesis : Novel pyridine derivatives have been synthesized using similar compounds in palladium-catalyzed Suzuki cross-coupling reactions. These derivatives display potential as chiral dopants for liquid crystals and possess various biological activities (Ahmad et al., 2017).

Synthesis of Halogenated and Arylated Compounds

  • Synthesis of Halogenated and Arylated 1H-pyridin-2-ones : The synthesis process starting from pyridinium N-(5-bromopyridin-2-yl)aminides involves reactions with different boronic acids to afford monosubstituted and disubstituted aminides in good yields (Filace et al., 2013).

Studies on Regioselectivity

  • Regioselective Displacement Reaction : Investigations into the regioselective displacement reaction of ammonia with similar compounds have been conducted, offering insights into the formation of specific substituted aminopyrimidines (Doulah et al., 2014).

Metal-Bearing and Substituted Pyrimidines

  • Generation and Functionalization : Research on the stability and functionalization of 5-pyrimidyllithium species, especially when flanked by substituents like trifluoromethyl and halogens, has been explored. This includes high-yield production of carboxylic acids from related compounds (Schlosser, Lefebvre, & Ondi, 2006).

Fluorescence Behavior Studies

  • Effect on Fluorescence Behavior : Studies on the effect of donor-acceptor substituent on the absorption emission properties and fluorescent quantum yield of new thienopyridine derivatives have been conducted, using related brominated pyridine compounds (Toche & Chavan, 2013).

properties

IUPAC Name

5-bromo-N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClF3N2/c1-2-3-4-16-7-5-6(10(13,14)15)8(11)9(12)17-7/h5H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKCGBXLWXFTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C(C(=C1)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-butyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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